N,1,3-trimethyl-1H-pyrazol-5-amine
Overview
Description
N,1,3-trimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
N,1,3-trimethyl-1H-pyrazol-5-amine has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety data sheet for “N,1,3-trimethyl-1H-pyrazol-5-amine” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move to fresh air, wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2344±200 °C, a density of 106±01 g/cm3, and a pKa of 497±010 . These properties could influence its bioavailability and pharmacokinetics.
Preparation Methods
The synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the reaction of acetamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methyl- with methyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,1,3-trimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Comparison with Similar Compounds
N,1,3-trimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1,3,5-trimethyl-1H-pyrazole: This compound has a similar structure but lacks the amino group at position 5, which affects its reactivity and applications.
3-amino-5-methyl-1H-pyrazole: This compound has an amino group at position 3 instead of position 5, leading to different chemical properties and uses.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound contains nitro groups, making it more reactive and suitable for different applications compared to this compound.
This compound stands out due to its unique combination of methyl and amino groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
N,2,5-trimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRSDMVJRJNKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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